molecular formula C10H13NS2 B14009676 Ethyl methyl phenylcarbonodithioimidate CAS No. 20033-60-7

Ethyl methyl phenylcarbonodithioimidate

Cat. No.: B14009676
CAS No.: 20033-60-7
M. Wt: 211.4 g/mol
InChI Key: VHHYZVXKUOICQW-UHFFFAOYSA-N
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Description

Ethyl methyl phenylcarbonodithioimidate is an organic compound with the molecular formula C10H13NS2 It is a member of the dithioimidate family, which are compounds containing the functional group -C(=S)-N=C(S)-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl phenylcarbonodithioimidate typically involves the reaction of ethyl methyl ketone with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl phenylcarbonodithioimidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl methyl phenylcarbonodithioimidate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl methyl phenylcarbonodithioimidate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylcarbonodithioimidate: Similar structure but lacks the methyl group.

    Methyl phenylcarbonodithioimidate: Similar structure but lacks the ethyl group.

    Phenylcarbonodithioimidate: Lacks both the ethyl and methyl groups.

Uniqueness

Ethyl methyl phenylcarbonodithioimidate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its solubility, stability, and overall chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

20033-60-7

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

1-ethylsulfanyl-1-methylsulfanyl-N-phenylmethanimine

InChI

InChI=1S/C10H13NS2/c1-3-13-10(12-2)11-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

VHHYZVXKUOICQW-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NC1=CC=CC=C1)SC

Origin of Product

United States

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